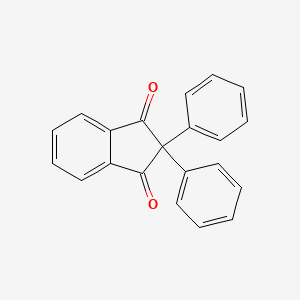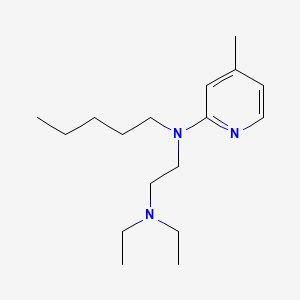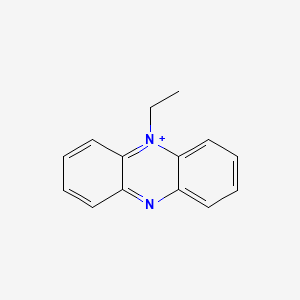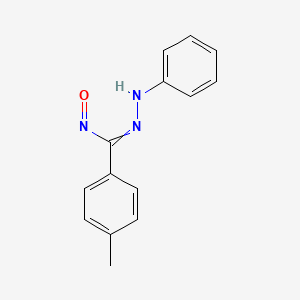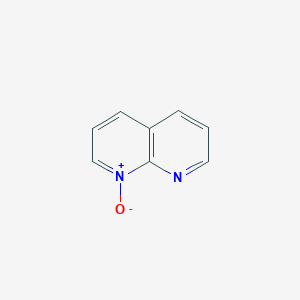
1,8-Naphthyridine, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine, 1-oxide is an organic compound with the molecular formula C₈H₆N₂O. It is a derivative of 1,8-naphthyridine, which is a heterocyclic compound containing two nitrogen atoms in a fused ring system. This compound is of significant interest due to its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine, 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 1,8-naphthyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired 1-oxide derivative .
Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst. This reaction is performed in water under an air atmosphere and results in the formation of this compound with yields ranging from 62% to 88% .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with various carbonyl compounds, is a widely used method. This reaction can be performed in water as a solvent, making it an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent 1,8-naphthyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted 1,8-naphthyridine derivatives, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
1,8-Naphthyridine, 1-oxide has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of antibacterial agents, such as enoxacin and trovafloxacin.
Materials Science: The compound is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Coordination Chemistry: This compound acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Biological Research: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1,8-naphthyridine, 1-oxide involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and disrupting cellular processes.
Coordination Chemistry: As a ligand, it forms stable complexes with transition metals, influencing their electronic and catalytic properties.
Comparison with Similar Compounds
1,8-Naphthyridine, 1-oxide can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct chemical and biological properties.
Isoquinolines: Similar to quinolines but with the nitrogen atom in a different position, also used in medicinal chemistry.
The uniqueness of this compound lies in its ability to form stable metal complexes and its diverse biological activities, making it a valuable compound in various research fields .
Properties
CAS No. |
27284-59-9 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1-oxido-1,8-naphthyridin-1-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-2-4-7-3-1-5-9-8(7)10/h1-6H |
InChI Key |
MCGAWOWJMCDJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



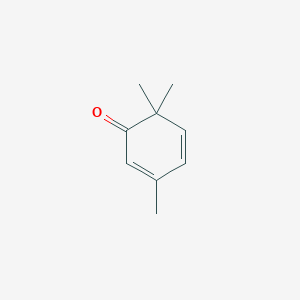
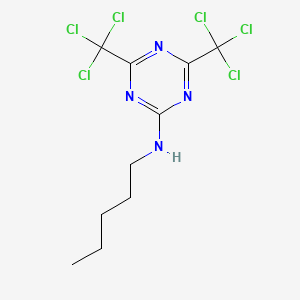
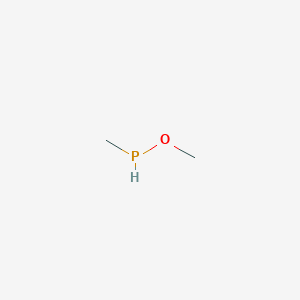
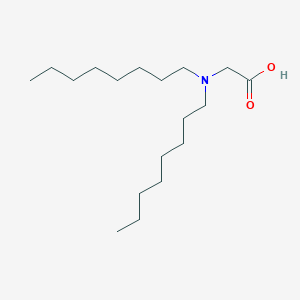
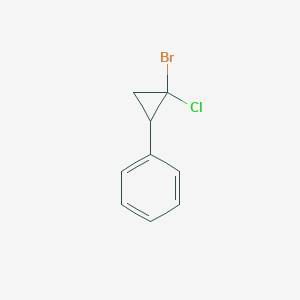
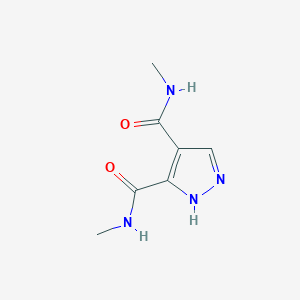
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
